molecular formula C23H15ClO6 B2463389 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 637749-83-8

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No. B2463389
M. Wt: 422.82
InChI Key: RLUFWSNDJYPXFG-UHFFFAOYSA-N
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Description

This compound is a derivative of chromenone, which is a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyran ring with a ketone group . The presence of the methoxyphenoxy and chlorobenzoate groups suggest that it may have unique chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromenone core, with the methoxyphenoxy and chlorobenzoate groups attached at specific positions. These groups could potentially influence the compound’s overall shape, polarity, and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chromenone core and the attached functional groups. The ketone group in the chromenone core could potentially undergo nucleophilic addition reactions . The methoxyphenoxy and chlorobenzoate groups might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ketone group and the nonpolar benzene rings could give it unique solubility characteristics . The compound’s reactivity, stability, and other properties would also be influenced by its specific structural features .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound can be synthesized through various chemical reactions. For example, the ester 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is produced by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane (Becerra, Portilla, & Castillo, 2021).
  • Chemical Reactions and Structural Analysis : Studies have demonstrated various chemical reactions and structural analyses involving similar chromen derivatives, providing insight into their chemical properties and potential applications (Budzisz, Małecka, & Nawrot, 2004).

Biological and Medicinal Applications

  • Anticancer Activity : Bis-chromenone derivatives, similar to the query compound, have shown anti-cancer activity. For instance, specific derivatives demonstrated micromolar level in vitro anti-proliferative activity against human cancer cell lines (Venkateswararao et al., 2014).
  • Antioxidant Properties : Certain 4-hydroxycoumarin derivatives, structurally related to the query compound, have been investigated for their antioxidant activity in vitro (Stanchev et al., 2009).
  • Antibacterial Effects : Studies on similar chromen-2-one derivatives have reported significant antibacterial activity against various bacterial strains, indicating potential for antimicrobial applications (Behrami & Dobroshi, 2019).

Photoreactivity and Material Science

  • Photochemical Synthesis : Research on chromen-4-ones includes studies on their photo-reorganization, offering insights into their use in green and convenient synthesis methods for complex organic structures (Dalal, Khanna, Kumar, & Kamboj, 2017).

properties

CAS RN

637749-83-8

Product Name

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Molecular Formula

C23H15ClO6

Molecular Weight

422.82

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate

InChI

InChI=1S/C23H15ClO6/c1-27-16-3-2-4-17(11-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-5-7-15(24)8-6-14/h2-13H,1H3

InChI Key

RLUFWSNDJYPXFG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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